![molecular formula C17H20BrN3O B2767541 5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380087-18-1](/img/structure/B2767541.png)
5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:
Preparation of Boronic Acid Derivative: The boronic acid derivative is prepared by reacting phenylboronic acid with appropriate reagents.
Coupling Reaction: The boronic acid derivative is then coupled with a brominated pyrimidine derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, with optimization for yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with bases such as sodium hydride or potassium carbonate, in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
作用機序
The mechanism of action of 5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Bromo-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine: A similar compound with a different substitution pattern on the piperidine ring.
Other Piperidine Derivatives: Compounds with similar piperidine moieties but different substituents, such as substituted piperidines, spiropiperidines, and piperidinones.
Uniqueness
5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.
特性
IUPAC Name |
5-bromo-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c1-13(14-5-3-2-4-6-14)21-9-7-16(8-10-21)22-17-19-11-15(18)12-20-17/h2-6,11-13,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODJGDRPVBQVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2767460.png)
![6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine](/img/structure/B2767461.png)
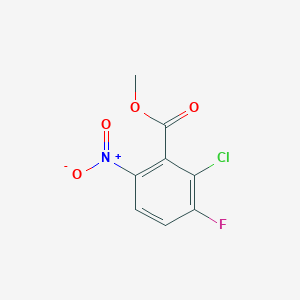



![(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2767468.png)

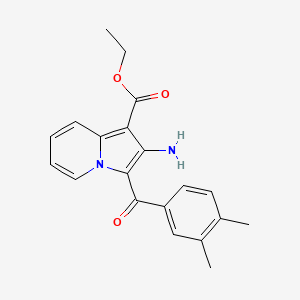
![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2767472.png)
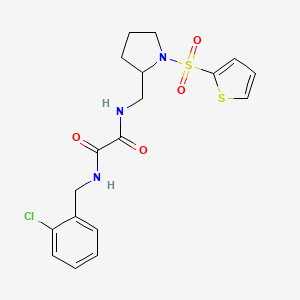
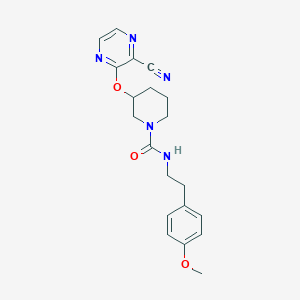
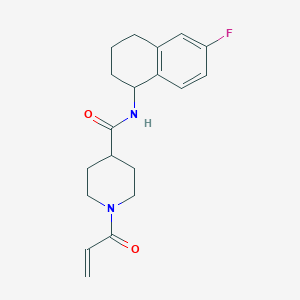
![2-phenyl-5-(prop-2-en-1-yl)-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2767480.png)
